6-(2-甲基-4-氧代-3-苯基-3,4-二氢喹唑啉-6-基)-喹啉-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

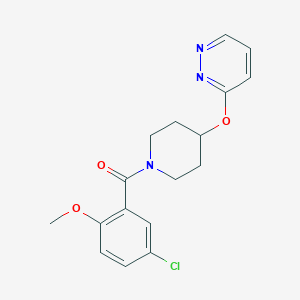

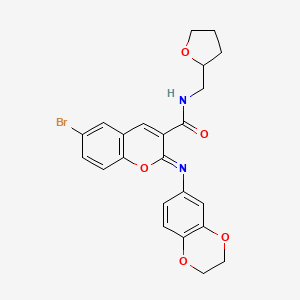

“N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide” is a compound that falls under the category of quinoline derivatives . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Synthesis Analysis

Quinoline and its derivatives have been synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of “N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide” can be analyzed using various spectral methods . For instance, the infrared spectrum exhibits absorption bands attributable to primary sulfonamide N-H stretching, aromatic/alkene C-H stretching, C=O lactam, C=C, and sulfonamide asymmetric and symmetric SO2 stretching . The 1H-NMR shows signals at various chemical shifts .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide” can be analyzed using various spectral methods . For instance, the infrared spectrum exhibits absorption bands attributable to primary sulfonamide N-H stretching, aromatic/alkene C-H stretching, C=O lactam, C=C, and sulfonamide asymmetric and symmetric SO2 stretching . The 1H-NMR shows signals at various chemical shifts .

科学研究应用

- 喹唑啉衍生物,包括所讨论的化合物,已经证明具有抗菌特性。 研究人员合成了并评估了各种类似物,以确定其对细菌和真菌的有效性 。研究该化合物的具体抗菌和抗真菌机制可以导致新的治疗剂。

- 合成的化合物可能对结核分枝杆菌表现出抗分枝杆菌活性 。需要进一步的研究来探索其有效性和作为抗结核药物的潜力。

- 分子对接研究表明,某些喹唑啉酮衍生物,包括具有对苯磺酰胺部分的衍生物,表现出有效的COX-2抑制活性 。这一发现可能与炎症和疼痛管理相关。

- 喹唑啉类化合物已被研究用于其抗凝血作用。 例如,一种相关的多晶型表现出比初始物质华法林更大的功效 。进一步探索该化合物的抗凝血潜力是必要的。

- 该化合物的结构包含一个吡咯亚结构,这是像阿托伐他汀和舒尼替尼等成功药物的核心 。研究其药理特性和在药物开发中的潜在应用可能是宝贵的。

抗菌活性

抗结核潜力

COX-2抑制

抗凝血特性

含吡咯药物

未来方向

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . Therefore, the future directions for “N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide” could involve exploring new synthetic routes and studying its potential biological and pharmacological activities.

作用机制

Target of Action

Quinazolinones and quinolines have been found to interact with a variety of biological targets. For instance, some quinazolinones have been predicted to have potent COX-2 inhibitory activity . Similarly, quinolines have been used in the development of tyrosine kinase inhibitors, which target the RET, EGFR, and VEGFR tyrosine kinases .

Mode of Action

The mode of action of these compounds often involves binding to their target proteins and inhibiting their activity. For example, tyrosine kinase inhibitors work by competing with ATP binding sites on the receptors, thereby inhibiting tumor-induced neo-angiogenesis, tumor cell survival, proliferation, and signaling .

Biochemical Pathways

The biochemical pathways affected by these compounds would depend on their specific targets. For instance, COX-2 inhibitors would affect the synthesis of prostaglandins, which are involved in inflammation and pain . Tyrosine kinase inhibitors would affect various signaling pathways involved in cell growth and survival .

Result of Action

The molecular and cellular effects of these compounds would depend on their specific targets and modes of action. For instance, COX-2 inhibitors could reduce inflammation and pain , while tyrosine kinase inhibitors could inhibit tumor growth .

属性

IUPAC Name |

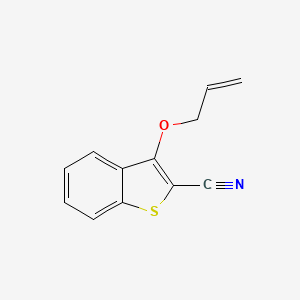

N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)quinoline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O2/c1-16-26-22-14-12-18(15-20(22)25(31)29(16)19-8-3-2-4-9-19)27-24(30)23-13-11-17-7-5-6-10-21(17)28-23/h2-15H,1H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOBOVKPPMOJPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4C=C3)C(=O)N1C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone](/img/structure/B2383087.png)

![3-((5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2383091.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2383093.png)

![8-phenyl-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2383094.png)

![N-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2383095.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzamide hydrochloride](/img/structure/B2383103.png)